Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate)

Description

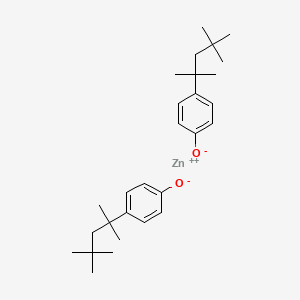

Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is a metal-organic compound characterized by a zinc ion coordinated with two p-(1,1,3,3-tetramethylbutyl)phenolate ligands. The tetramethylbutyl group confers significant steric bulk and hydrophobicity, making the compound thermally stable and soluble in non-polar solvents.

Properties

CAS No. |

93776-66-0 |

|---|---|

Molecular Formula |

C28H42O2Zn |

Molecular Weight |

476.0 g/mol |

IUPAC Name |

zinc;4-(2,4,4-trimethylpentan-2-yl)phenolate |

InChI |

InChI=1S/2C14H22O.Zn/c2*1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;/h2*6-9,15H,10H2,1-5H3;/q;;+2/p-2 |

InChI Key |

IPQRNTCKHOBUOR-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) typically involves the reaction of zinc salts with p-(1,1,3,3-tetramethylbutyl)phenol. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and other by-products.

Reduction: It can be reduced to form zinc metal and the corresponding phenol.

Substitution: The phenolate groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include zinc oxide, zinc metal, and substituted phenol derivatives .

Scientific Research Applications

Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. This interaction can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related substances, focusing on metal center variation, ligand structure, and regulatory/performance characteristics.

Cadmium bis(p-nonylphenolate) (CAS 93894-08-7)

- Structure: Features cadmium instead of zinc and a linear nonyl chain (C₉H₁₉) instead of the branched tetramethylbutyl group.

- Stability: Cadmium’s higher atomic weight may enhance thermal stability compared to zinc, but the linear nonyl ligand likely reduces steric hindrance, increasing reactivity.

- Toxicity : Cadmium compounds are highly toxic and restricted under regulations like the EU’s RoHS Directive, unlike zinc derivatives, which are generally safer .

- Applications : Historically used in polymer stabilization but phased out due to environmental concerns .

Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) (CAS 28675-72-1)

- Structure : Substitutes zinc with barium, a larger alkaline earth metal.

- Solubility : Barium’s lower charge density (vs. Zn²⁺) may reduce solubility in polar solvents.

- Thermal Behavior: Barium’s ionic radius (1.35 Å vs. Zn²⁺’s 0.74 Å) could weaken metal-phenolate bonding, lowering thermal degradation thresholds .

- Regulatory Status : Barium compounds are less regulated than cadmium but still monitored for occupational exposure risks .

Triton-X-100 (Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)phenyl ether)

- Structure: Non-ionic surfactant with the same p-(1,1,3,3-tetramethylbutyl)phenyl group but linked to a polyethylene glycol chain instead of a metal ion.

- Functionality: Acts as a detergent or emulsifier due to its amphiphilic structure, unlike zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate), which lacks surfactant properties.

Sulfosuccinic Acid Esters with Alkylphenol Groups (e.g., CAS 9040-38-4)

- Structure: Combines sulfosuccinate anions with alkylphenol-derived polyethylene glycol chains.

- Applications: Used as wetting agents or food additive adjuvants, contrasting with zinc phenolates’ niche industrial roles.

- Regulatory Status: Approved for indirect food contact under FDA regulations, highlighting divergent safety profiles compared to metal phenolates .

Data Tables

Table 1: Structural and Regulatory Comparison

| Compound | CAS Number | Metal Center | Ligand Structure | Key Applications | Regulatory Status |

|---|---|---|---|---|---|

| Zinc bis(p-(1,1,3,3-TMBP)phenolate) | Not explicitly provided | Zn²⁺ | Branched tetramethylbutyl | Polymer stabilizers? | Unrestricted |

| Cadmium bis(p-nonylphenolate) | 93894-08-7 | Cd²⁺ | Linear nonyl | Phased-out stabilizers | Banned (RoHS) |

| Barium bis(p-(1,1,3,3-TMBP)phenolate) | 28675-72-1 | Ba²⁺ | Branched tetramethylbutyl | Industrial catalysts | Restricted occupational use |

| Triton-X-100 | 9002-93-1 | None | PEG-linked alkylphenol | Surfactants | Restricted in EU |

TMBP = tetramethylbutylphenol; PEG = polyethylene glycol .

Table 2: Thermal and Solubility Properties (Inferred)

| Compound | Thermal Stability | Solubility Profile |

|---|---|---|

| Zinc bis(p-(1,1,3,3-TMBP)phenolate) | High (steric bulk) | Low polarity solvents |

| Cadmium bis(p-nonylphenolate) | Moderate | Moderate polarity solvents |

| Barium bis(p-(1,1,3,3-TMBP)phenolate) | Moderate | Non-polar solvents |

| Triton-X-100 | Low | Water and organic solvents |

Key Research Findings

- Metal Center Impact : Zinc derivatives balance moderate reactivity with lower toxicity, making them preferable to cadmium or barium analogs in applications requiring regulatory compliance .

- Ligand Design: Branched alkyl chains (e.g., tetramethylbutyl) enhance thermal stability but reduce solubility compared to linear alkylphenolates .

- Functional Divergence: Metal phenolates and alkylphenol-based surfactants (e.g., Triton-X-100) occupy distinct niches, with the former excelling in stabilization and the latter in emulsification .

Biological Activity

Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, antioxidant capacity, and applications in various fields.

Chemical Structure and Properties

Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is a coordination compound formed by the interaction of zinc ions with p-(1,1,3,3-tetramethylbutyl)phenol ligands. The structure can be represented as follows:

- Molecular Formula : C₃₆H₅₈O₂Zn

- Molecular Weight : 570.0 g/mol

This compound exhibits significant lipophilicity due to the bulky alkyl groups attached to the phenolic rings, which influences its biological interactions.

Antimicrobial Activity

The antimicrobial properties of zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) have been evaluated against various pathogens. Studies have shown that it exhibits effective antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a recent study, the antibacterial activity of zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) was assessed using the well diffusion method. The following results were obtained:

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus cereus | 14 | 100 |

| Salmonella typhi | 10 | 100 |

The results indicate that zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) has promising antibacterial activity comparable to standard antibiotics.

Antioxidant Activity

The antioxidant potential of zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was conducted to evaluate the free radical scavenging ability of the compound:

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 85 |

At a concentration of 200 µg/mL, zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) demonstrated an impressive scavenging activity of 85%, indicating its potential as a strong antioxidant agent.

Applications in Industry

Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is utilized in various industrial applications due to its antimicrobial and antioxidant properties:

- Cosmetics : Used as a preservative and antioxidant in skincare products.

- Food Industry : Acts as a food preservative to extend shelf life.

- Agriculture : Employed as a biopesticide due to its efficacy against plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.